2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid 2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17221800
InChI: InChI=1S/C9H6F4O3/c1-16-6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15)
SMILES:
Molecular Formula: C9H6F4O3
Molecular Weight: 238.14 g/mol

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC17221800

Molecular Formula: C9H6F4O3

Molecular Weight: 238.14 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid -

Specification

Molecular Formula C9H6F4O3
Molecular Weight 238.14 g/mol
IUPAC Name 2-fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C9H6F4O3/c1-16-6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15)
Standard InChI Key HREUQQFCHQHDNC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=CC(=C1)C(F)(F)F)F)C(=O)O

Introduction

Structural and Molecular Characteristics

Crystallographic and Conformational Data

While crystallographic data for this specific compound are unavailable, structural analogs such as 2-fluoro-4-(trifluoromethyl)benzoic acid (CAS: 115029-24-8) exhibit planar aromatic rings with substituents influencing intermolecular interactions like hydrogen bonding and halogen bonding . The trifluoromethyl group’s electron-withdrawing nature likely polarizes the benzene ring, affecting acidity and solubility.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₆F₄O₃
Molecular Weight238.14 g/mol
Predicted LogP*~2.1 (estimated via analogs)
pKa (carboxylic acid)~3.5–4.2 (similar to benzoic acids)

*LogP: Octanol-water partition coefficient, indicating lipophilicity.

Synthesis and Manufacturing

Synthetic Routes

  • Friedel-Crafts Acylation: Introducing trifluoromethyl groups using CF₃-containing reagents.

  • Nucleophilic Aromatic Substitution: Installing fluorine or methoxy groups via halogen exchange or methoxylation .

  • Oxidation of Methyl Groups: Converting methyl substituents to carboxylic acids using strong oxidizing agents like KMnO₄.

A hypothetical route might involve:

  • Starting with 2-fluoro-4-(trifluoromethyl)benzoic acid .

  • Methoxylation at C6 using Cu(I)-mediated coupling with methanol.

Purification and Characterization

Purification likely involves recrystallization or column chromatography. Characterization methods include:

  • NMR Spectroscopy: To confirm substituent positions (e.g., ¹⁹F NMR for CF₃ groups).

  • Mass Spectrometry: For molecular weight verification (e.g., [M+H]+ peak at m/z 239.1).

  • X-ray Diffraction: To resolve crystal structure (if crystallized).

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit:

  • Moderate aqueous solubility due to the ionizable carboxylic acid group (pH-dependent).

  • High organic solvent solubility (e.g., DMSO, ethanol) owing to lipophilic -CF₃ and -OCH₃ groups.

  • Stability under ambient conditions, though hydrolysis of the methoxy group under strongly acidic/basic conditions is possible.

Table 2: Predicted Spectral Signatures

TechniqueKey Features
IR Spectroscopy-COOH stretch (~1700 cm⁻¹), C-F stretches (1100–1250 cm⁻¹)
¹H NMRMethoxy singlet (~δ 3.9 ppm), aromatic protons (δ 6.5–8.0 ppm)
¹⁹F NMRCF₃ quartet (~δ -60 ppm), F at C2 (~δ -110 ppm)

Biological and Pharmacological Activity

Mechanism of Action

While direct studies are lacking, structural analogs demonstrate:

  • Enhanced receptor binding via halogen bonding between fluorine atoms and protein residues .

  • Improved pharmacokinetics due to increased lipophilicity from -CF₃ groups, facilitating membrane permeability.

Comparative Analysis with Related Compounds

Table 3: Comparison with Structural Analogs

CompoundMolecular FormulaKey FeaturesApplications
2-Fluoro-4-(trifluoromethyl)benzoic acidC₈H₄F₄O₂Lacks methoxy group; higher acidityAPI synthesis
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acidC₁₀H₆F₆O₃Two -CF₃ groups; higher lipophilicityNot specified
2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acidC₈H₃BrF₄O₂Bromine substituent; larger molecular weightIntermediate in cross-coupling

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing:

  • Small-molecule inhibitors: Targeting kinases or proteases.

  • Prodrugs: Carboxylic acid group facilitates esterification for controlled release.

Material Science

Fluorinated aromatic compounds are used in:

  • Liquid crystals: For display technologies.

  • Polymer additives: To enhance thermal stability.

Future Research Directions

  • Synthetic Optimization: Developing greener routes with higher yields.

  • Biological Screening: Testing against cancer cell lines or microbial targets.

  • Computational Modeling: Predicting drug-likeness and off-target effects.

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